![molecular formula C17H16N4O3 B2412445 (4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone CAS No. 1421476-52-9](/img/structure/B2412445.png)
(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
1. Chemical Structure and Synthesis
The molecular structure of the compound includes a furan ring, an oxadiazole ring, a piperidine moiety, and a pyridine group. This unique combination is believed to contribute to its biological activity.
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving furan derivatives and hydrazides.
- Piperidine and Pyridine Integration : The piperidine and pyridine components are introduced through nucleophilic substitution or coupling reactions.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole rings. In particular, derivatives similar to the target compound have shown significant antiproliferative effects against various cancer cell lines:
- T-47D Breast Cancer Cells : Inhibition rates of up to 90% were observed with certain derivatives .
- Multiple Cancer Types : Compounds were tested against a panel of 58 cell lines representing different cancer types, demonstrating broad-spectrum efficacy .
The proposed mechanism involves:
- Inhibition of Enzymatic Activity : The oxadiazole moiety may interact with specific enzymes or receptors, disrupting critical cellular pathways.
- Induction of Apoptosis : Some studies suggest that these compounds can induce programmed cell death in cancer cells .
3. Comparative Analysis
A comparative analysis with similar compounds reveals the unique advantages of this compound:
Case Study 1: Antiproliferative Activity
In a study evaluating various oxadiazole derivatives, the target compound demonstrated IC50 values comparable to established anticancer drugs like sorafenib. Specifically, it showed sub-micromolar activity against prostate and colon cancer cell lines .
Case Study 2: Molecular Docking Studies
Molecular docking studies indicated that the target compound has favorable binding interactions with key proteins involved in cancer progression. These findings support its potential as a lead compound for further drug development .
5. Conclusion
The compound this compound exhibits promising biological activity, particularly in anticancer applications. Its unique structural features enable it to interact with biological targets effectively, leading to significant inhibition of cancer cell proliferation. Further research is warranted to explore its full therapeutic potential and mechanisms of action.
科学研究应用
Synthetic Routes
The synthesis of (4-(5-(Furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(pyridin-3-yl)methanone typically involves the following steps:
- Formation of the Oxadiazole Ring : The oxadiazole moiety can be synthesized through the reaction of furan derivatives with hydrazine or other nitrogen sources.
- Piperidine and Pyridine Derivatives : The piperidine and pyridine components are introduced through nucleophilic substitution reactions.
- Final Coupling : The final product is obtained by coupling the oxadiazole derivative with piperidine and pyridine under mild conditions.
Yield and Purification
The overall yield for these synthetic routes can vary but generally falls within the range of 50% to 80%. Purification methods such as recrystallization or chromatography are commonly employed to isolate the final product.
Antimicrobial Properties
Research indicates that oxadiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains, including:
Bacterial Strain | Activity Level |
---|---|
Escherichia coli | Moderate to High |
Staphylococcus aureus | Moderate |
Pseudomonas aeruginosa | Moderate |
These findings suggest that the compound could be explored further for potential use in developing new antimicrobial agents .
Anticancer Activity
The oxadiazole framework has been associated with anticancer properties. Preliminary studies have indicated that this compound may inhibit cancer cell proliferation by interfering with key cellular pathways. For example:
Cell Line | IC50 (μM) |
---|---|
A549 (Lung Cancer) | 6.75 ± 0.19 |
HCC827 (Lung Cancer) | 6.26 ± 0.33 |
NCI-H358 (Lung Cancer) | 6.48 ± 0.11 |
These results indicate promising cytotoxicity against lung cancer cell lines, warranting further investigation into its mechanism of action and potential as an anticancer therapeutic agent .
Metabolic Disorders
The compound's structural features suggest potential applications in treating metabolic disorders such as type 2 diabetes and obesity. By inhibiting specific enzymes related to metabolic pathways, it may help regulate blood sugar levels and improve insulin sensitivity .
Central Nervous System Disorders
There is emerging evidence that compounds containing the oxadiazole moiety may also have neuroprotective effects. This opens avenues for research into their use in treating conditions like Alzheimer's disease and other cognitive impairments .
属性
IUPAC Name |
[4-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-pyridin-3-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-17(13-2-1-6-18-10-13)21-7-3-12(4-8-21)15-19-20-16(24-15)14-5-9-23-11-14/h1-2,5-6,9-12H,3-4,7-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMBJRJZTVBFITE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=COC=C3)C(=O)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。